molecular formula C14H16O2 B12866915 (3S,3AS,6aR)-3a-methyl-3-phenylhexahydro-1H-cyclopenta[c]furan-1-one

(3S,3AS,6aR)-3a-methyl-3-phenylhexahydro-1H-cyclopenta[c]furan-1-one

Cat. No.: B12866915
M. Wt: 216.27 g/mol
InChI Key: HKCQXJGZEGSGJF-SCRDCRAPSA-N
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Description

(3S,3AS,6aR)-3a-methyl-3-phenylhexahydro-1H-cyclopenta[c]furan-1-one is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,3AS,6aR)-3a-methyl-3-phenylhexahydro-1H-cyclopenta[c]furan-1-one typically involves multiple steps, starting from readily available starting materials. One common method involves the cyclization of a suitable precursor under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors and continuous flow systems to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(3S,3AS,6aR)-3a-methyl-3-phenylhexahydro-1H-cyclopenta[c]furan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or acids, while reduction may produce alcohols .

Scientific Research Applications

(3S,3AS,6aR)-3a-methyl-3-phenylhexahydro-1H-cyclopenta[c]furan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (3S,3AS,6aR)-3a-methyl-3-phenylhexahydro-1H-cyclopenta[c]furan-1-one involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired therapeutic effects. The compound’s unique structure allows it to bind selectively to certain enzymes or receptors, influencing their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S,3AS,6aR)-3a-methyl-3-phenylhexahydro-1H-cyclopenta[c]furan-1-one stands out due to its specific stereochemistry and the presence of both a phenyl group and a bicyclic furan ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H16O2

Molecular Weight

216.27 g/mol

IUPAC Name

(1S,3aR,6aS)-6a-methyl-1-phenyl-3a,4,5,6-tetrahydro-1H-cyclopenta[c]furan-3-one

InChI

InChI=1S/C14H16O2/c1-14-9-5-8-11(14)13(15)16-12(14)10-6-3-2-4-7-10/h2-4,6-7,11-12H,5,8-9H2,1H3/t11-,12+,14-/m0/s1

InChI Key

HKCQXJGZEGSGJF-SCRDCRAPSA-N

Isomeric SMILES

C[C@]12CCC[C@H]1C(=O)O[C@@H]2C3=CC=CC=C3

Canonical SMILES

CC12CCCC1C(=O)OC2C3=CC=CC=C3

Origin of Product

United States

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